molecular formula C11H11ClF3NOS B2510094 1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4,4,4-trifluorobutan-1-one CAS No. 2415531-70-1

1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4,4,4-trifluorobutan-1-one

Cat. No. B2510094
CAS RN: 2415531-70-1
M. Wt: 297.72
InChI Key: IRJIYDLTEGRSCS-UHFFFAOYSA-N
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Description

1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4,4,4-trifluorobutan-1-one, also known as TFB-TCP, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. TFB-TCP is a synthetic compound that can be synthesized using a variety of methods.

Mechanism of Action

1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4,4,4-trifluorobutan-1-one acts as a potent antagonist of the α7 nicotinic acetylcholine receptor. This receptor is involved in cognitive function and memory, and its dysfunction has been implicated in the development of Alzheimer's disease, schizophrenia, and other cognitive disorders. 1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4,4,4-trifluorobutan-1-one binds to the receptor and prevents the binding of acetylcholine, which is necessary for normal receptor function.
Biochemical and Physiological Effects:
1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4,4,4-trifluorobutan-1-one has been shown to have potent effects on the α7 nicotinic acetylcholine receptor, leading to changes in cognitive function and memory. It has also been shown to have potential therapeutic effects in the treatment of Alzheimer's disease, schizophrenia, and other cognitive disorders.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4,4,4-trifluorobutan-1-one is its potency as an antagonist of the α7 nicotinic acetylcholine receptor. This makes it a useful tool for studying the role of this receptor in cognitive function and memory. However, its potency also means that caution must be exercised when using 1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4,4,4-trifluorobutan-1-one in lab experiments, as it can have significant effects on the receptor and potentially lead to unintended consequences.

Future Directions

There are several potential future directions for research on 1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4,4,4-trifluorobutan-1-one. One area of interest is the development of more selective α7 nicotinic acetylcholine receptor antagonists, which could have fewer side effects and be more useful in clinical applications. Another area of interest is the development of 1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4,4,4-trifluorobutan-1-one derivatives with improved potency and selectivity. Additionally, research could be conducted on the potential therapeutic effects of 1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4,4,4-trifluorobutan-1-one in other cognitive disorders beyond Alzheimer's disease and schizophrenia.

Synthesis Methods

1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4,4,4-trifluorobutan-1-one can be synthesized using a variety of methods, including the reaction of 5-chloro-2-thiophenecarboxaldehyde with 2-amino-3,6-dihydro-4H-thieno[3,2-c]pyridine in the presence of a base, followed by reaction with 4,4,4-trifluoro-1,3-dioxobutane. Another method involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with 2-amino-3,6-dihydro-4H-thieno[3,2-c]pyridine in the presence of a base, followed by reaction with 1,1,1-trifluoro-3-chloropropan-2-one.

Scientific Research Applications

1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4,4,4-trifluorobutan-1-one has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent antagonist of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. 1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4,4,4-trifluorobutan-1-one has also been shown to have potential therapeutic effects in the treatment of Alzheimer's disease, schizophrenia, and other cognitive disorders.

properties

IUPAC Name

1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4,4,4-trifluorobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NOS/c12-9-5-7-6-16(4-2-8(7)18-9)10(17)1-3-11(13,14)15/h5H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJIYDLTEGRSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-4,4,4-trifluorobutan-1-one

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